(2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide
Description
(2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxyimino group and a dimethylpentylamino moiety
Properties
IUPAC Name |
(2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)6-4-7-13-8-5-9-14-11(16)10-15-17/h10,13,17H,4-9H2,1-3H3,(H,14,16)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPAUWNZLPIFAN-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCNCCCNC(=O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCCNCCCNC(=O)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide typically involves the following steps:
Formation of the Hydroxyimino Group: This step involves the reaction of an appropriate precursor with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.
Introduction of the Dimethylpentylamino Group: The dimethylpentylamino group is introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with a primary amine.
Coupling Reaction: The final step involves coupling the hydroxyimino group with the dimethylpentylamino group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime ethers or nitrile oxides.
Reduction: Reduction of the hydroxyimino group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Oxime ethers, nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
(2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the dimethylpentylamino group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC): A commonly used coupling reagent in peptide synthesis.
N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling reagent used in organic synthesis.
Uniqueness
(2Z)-N-[3-(4,4-dimethylpentylamino)propyl]-2-hydroxyiminoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyimino group allows for versatile chemical modifications, while the dimethylpentylamino group enhances its lipophilicity and potential biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
